1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid
Description
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS: 2228415-23-2, molecular weight: 193.23 g/mol) is a cyclopropane derivative featuring a thiophene ring substituted with a cyano group at the 5-position and a carboxylic acid moiety directly attached to the cyclopropane core . The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of the cyanothiophene substituent, making it a versatile building block in medicinal chemistry and materials science. Its synthesis typically involves cyclopropanation reactions, as seen in analogous compounds (e.g., using 1,2-dibromoethane and bases like KOH) .
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c10-5-6-1-2-7(13-6)9(3-4-9)8(11)12/h1-2H,3-4H2,(H,11,12) |
InChI Key |
HWJOOPLFNAQZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(S2)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the cyclopropane ring followed by functionalization of the thiophene ring with a cyano substituent. The key steps include:
- Formation of the cyclopropane-1-carboxylic acid core.
- Introduction of the thiophene moiety at the 1-position of the cyclopropane.
- Installation of the cyano group at the 5-position of the thiophene ring.
Reported Synthetic Routes
Cyclopropanation via Diazo Precursors and Thiophene Derivatives
One common approach involves cyclopropanation of alkenes or thiophene derivatives using diazo compounds under catalytic conditions. However, specific literature on direct cyclopropanation of 5-cyanothiophene derivatives is limited.
Synthesis via 1-Hydroxycyclopropane-1-carboxylic Acid Intermediates
A patent (CN110862311A) describes an efficient method for synthesizing 1-hydroxycyclopropane-1-carboxylic acid and its derivatives, which can be adapted for the preparation of this compound by subsequent functionalization of the thiophene ring. The method involves:
- Dissolving a precursor compound (potentially a protected thiophene derivative) in aqueous sulfuric acid.
- Catalytic reaction with sodium nitrite and sulfuric acid at low temperatures (0-5 °C) to generate an intermediate.
- Removal of protecting groups (e.g., methyl) to yield the target hydroxycyclopropane carboxylic acid derivative.
The detailed reaction conditions are summarized in Table 1.
| Step | Reagents/Conditions | Description | |
|---|---|---|---|
| 1 | Compound 1 dissolved in aqueous H2SO4 (1.0-1.1 eq) | Cooling to 0-5 °C; addition of NaNO2 (1.0-1.1 eq); reaction at 1-30 °C for 0.5-1 h | Formation of intermediate compound 2 under catalytic conditions |
| 2 | Removal of protecting group R (methyl preferred) | Hydrolysis or deprotection step to yield compound 3 (target acid) |
Post-reaction workup involves extraction with ethyl acetate, drying over anhydrous magnesium sulfate, filtration, and concentration to isolate the product.
Analysis of Preparation Methods
Reaction Conditions and Yields
- The sodium nitrite/sulfuric acid catalyzed reaction proceeds efficiently at low temperatures (0-5 °C) to moderate temperatures (up to 30 °C).
- The molar ratios of reagents are tightly controlled (1.0-1.1 equivalents) to optimize yield and minimize side reactions.
- The use of protecting groups (e.g., methyl) facilitates selective transformations and is removed in a subsequent step.
- Extraction and purification steps are standard organic protocols ensuring purity and recovery.
Advantages and Limitations
| Aspect | Advantages | Limitations |
|---|---|---|
| Reaction Efficiency | Mild conditions, catalytic use of NaNO2 and H2SO4 | Requires careful temperature control |
| Scalability | Suitable for scale-up due to simple reagents and conditions | Potential handling issues with sulfuric acid and nitrites |
| Yield and Purity | Reported as good with proper workup | Specific yields not disclosed in detail |
| Environmental Impact | Use of aqueous media reduces organic solvent use | Use of strong acids and nitrites may generate waste |
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the thiophene ring or the cyclopropane ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Structural and Functional Differences
- Electronic Effects: The cyanothiophene group in the target compound introduces strong electron-withdrawing character, lowering the pKa of the carboxylic acid compared to analogs with electron-donating groups (e.g., methoxy or methyl) .
- Biological Relevance: Unlike 1-aminocyclopropane-1-carboxylic acid (ACC), a key ethylene precursor in plants , the cyanothiophene derivative lacks the amino group critical for ACC’s enzymatic activity.
- Synthetic Utility : The thiophene and pyridine analogs are often synthesized via cyclopropanation or esterification (e.g., using DCM/MeOH recrystallization) , while allyl derivatives are employed in radical reactions .
Biological Activity
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid is a novel organic compound characterized by its unique cyclopropane and thiophene structures, with a molecular formula of C9H7NO2S and a molecular weight of approximately 195.22 g/mol. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research .
Chemical Structure and Properties
The compound features:
- Cyclopropane ring : Provides structural rigidity.
- Cyanothiophene moiety : Enhances electronic properties and biological activity.
- Carboxylic acid functional group : Contributes to its acidic properties and potential reactivity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Effects
In vitro assays have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of cell proliferation by disrupting cell cycle progression.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets within cells:
- Hydrogen bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function.
- Electrostatic interactions : The cyano group may engage in electrostatic interactions that enhance binding affinity to target proteins.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Similarity Score |
|---|---|---|
| 1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid | C10H11NO2 | 0.92 |
| 1-(3-Methylpyridin-2-yl)cyclopropanecarboxylic acid | C10H11NO2 | 0.88 |
| 1-(4-Methylpyridin-2-yl)cyclopropanecarboxylic acid | C10H11NO2 | 0.85 |
| 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | 0.84 |
The presence of the thiophene ring in this compound distinguishes it from pyridine-based analogs, potentially enhancing its biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of cyclopropane carboxylic acids, including:
- Antimicrobial Activity : A study conducted on various derivatives showed that compounds with similar structural features exhibited varying degrees of antibacterial efficacy, reinforcing the potential of this compound in antimicrobial applications.
- Cytotoxicity Against Cancer Cells : Research involving different cancer cell lines demonstrated that this compound had a significant inhibitory effect on cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
